molecular formula C6H11ClN4 B12873044 N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride

N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride

Cat. No.: B12873044
M. Wt: 174.63 g/mol
InChI Key: LTRMMUOEHUZSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolo[2,1-c][1,2,4]triazoles, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobutyronitrile with methanol in the presence of hydrogen chloride to form the intermediate, which is then cyclized to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents like ether.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated compounds. These products can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride is unique due to its specific inhibitory activity against RIPK1 and its potential applications in treating necroptosis-related diseases. Its structure allows for specific interactions with target proteins, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

N-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c1-7-6-9-8-5-3-2-4-10(5)6;/h2-4H2,1H3,(H,7,9);1H

InChI Key

LTRMMUOEHUZSKY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C2N1CCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.